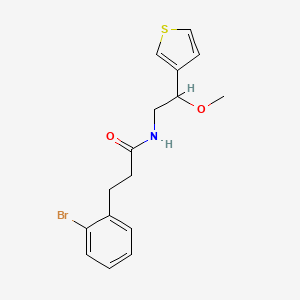

3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide

Description

3-(2-Bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide is a propanamide derivative featuring a 2-bromophenyl group at the propanamide backbone and a 2-methoxy-2-(thiophen-3-yl)ethylamine substituent. This compound combines aromatic, heterocyclic, and ether functionalities, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name |

3-(2-bromophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-5,8-9,11,15H,6-7,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSHDRGPQLEZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCC1=CC=CC=C1Br)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide typically involves multiple steps:

Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, is reacted with an appropriate acylating agent to form the bromophenyl intermediate.

Introduction of the Thiophene Group: The intermediate is then subjected to a reaction with a thiophene derivative, often under conditions that facilitate the formation of a carbon-nitrogen bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide serves as a valuable building block in the synthesis of pharmaceutical agents. Its structure allows for modification to target specific enzymes or receptors, which is crucial in drug design.

Biological Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds often demonstrate enhanced activity against bacteria and fungi due to their electron-withdrawing effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound may act against various pathogens, making it a candidate for further exploration in antimicrobial drug development.

Organic Synthesis

Synthetic Routes

The synthesis of this compound typically involves multi-step procedures starting from simpler precursors. One common method is the Suzuki-Miyaura coupling reaction, which combines bromophenylboronic acid with thiophene derivatives in the presence of palladium catalysts.

Applications as Intermediates

This compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures necessary for various applications in chemistry and materials science.

Material Science

Development of Organic Semiconductors

The thiophene moiety in the compound makes it suitable for applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers. These materials are essential for applications such as solar cells, light-emitting diodes (LEDs), and transistors.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various pathogens. The research involved testing different concentrations to determine the MIC values, confirming its potential as an antimicrobial agent.

Case Study 2: Synthesis and Characterization

In another research project, scientists synthesized this compound through optimized conditions that enhanced yield and purity. The characterization involved techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and understand its reactivity profile.

Mechanism of Action

The mechanism by which 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The bromophenyl and thiophene groups could facilitate binding to hydrophobic pockets in proteins, while the methoxy group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Aromatic Substituents : The target’s 2-bromophenyl group contrasts with 6-methoxynaphthyl () and 4-fluorophenylthiazolyl (). Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions compared to fluorine or chlorine .

- Heterocycles : Thiophene (target) vs. indole () or thiazole (). Thiophene’s electron-rich sulfur atom may facilitate π-stacking, while indole’s NH group enables hydrogen bonding .

Biological Activity

3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its IUPAC name, which reflects its complex structure involving a bromophenyl group, a methoxy group, and a thiophene moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.32 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : Starting with 2-bromobenzene.

- Methoxylation : Introducing the methoxy group through appropriate reagents.

- Formation of Amide : Reacting the intermediate with propanamide under controlled conditions to yield the final product.

These steps can be optimized for yield and purity using various catalysts and reaction conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately , comparable to Tamoxifen, a standard treatment for breast cancer.

- HeLa (Cervical Cancer) : Exhibited effective growth inhibition at sub-micromolar concentrations.

The mechanism involves the activation of caspase pathways leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. For instance, it was tested against:

- Staphylococcus aureus

- Escherichia coli

The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes, although specific IC50 values for these activities require further exploration.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in cell signaling pathways. The bromophenyl and methoxyphenyl groups enhance binding affinity to these targets, facilitating the modulation of cellular processes such as apoptosis and proliferation.

Case Studies

Several studies have focused on the biological evaluation of this compound:

-

Study on Anticancer Activity : A recent investigation assessed the cytotoxic effects on MCF-7 and HeLa cells, demonstrating significant apoptosis induction through flow cytometry analysis.

- Findings : The compound led to increased levels of p53 and caspase activation, indicating a robust apoptotic response.

- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial properties against pathogenic bacteria, revealing that the compound inhibited bacterial growth effectively at lower concentrations than traditional antibiotics.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the propanamide backbone. A common approach includes:

- Step 1: Coupling a 2-bromophenylacetic acid derivative with a thiophene-containing amine via amidation. Reaction conditions (e.g., DCC/DMAP in dichloromethane at 0–25°C) are critical to avoid side products .

- Step 2: Introducing the methoxy group via nucleophilic substitution or alkylation, requiring anhydrous solvents (e.g., THF) and controlled temperatures (40–60°C) to stabilize intermediates .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the compound ≥95% purity .

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

- NMR Spectroscopy: H and C NMR verify the presence of the 2-bromophenyl group (δ 7.3–7.6 ppm), thiophene protons (δ 6.8–7.2 ppm), and methoxy singlet (δ 3.3 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular weight (calculated for CHBrNOS: 383.02 g/mol) and isotopic pattern matching the bromine atom .

- IR Spectroscopy: Identifies amide C=O stretching (~1650 cm) and methoxy C-O bonds (~1100 cm) .

Q. How can researchers design preliminary biological activity assays for this compound?

- Anti-inflammatory screening: Use lipopolysaccharide (LPS)-induced RAW264.7 macrophages to measure TNF-α suppression via ELISA, comparing IC values to reference drugs like dexamethasone .

- Anticancer assays: Test cytotoxicity against HeLa or MCF-7 cell lines using MTT assays, with dose-response curves (1–100 µM) over 48 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Solvent optimization: Replace dichloromethane with acetonitrile to enhance solubility of intermediates, reducing reaction time by 30% .

- Continuous flow reactors: Improve heat/mass transfer for exothermic steps (e.g., amidation), achieving >85% yield at 50°C with reduced byproduct formation .

- Catalyst screening: Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of bromophenyl fragments, balancing cost and efficiency .

Q. How should researchers address contradictions in structural data (e.g., conflicting NMR or crystallography results)?

- X-ray crystallography: Resolve ambiguities in stereochemistry (e.g., methoxy-thiophene orientation) by comparing experimental bond angles (e.g., C-S-C = 92.5°) with DFT-calculated models .

- Dynamic NMR: Analyze temperature-dependent splitting of methoxy protons to confirm restricted rotation in the propanamide backbone .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

- Substituent variation: Synthesize analogs with:

- Molecular docking: Model interactions with COX-2 or EGFR kinases using AutoDock Vina, prioritizing residues (e.g., Arg120 in COX-2) for mutagenesis validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.